Camylofine dihydrochloride

Catalog No.
S522555
CAS No.
5892-41-1
M.F
C19H33ClN2O2
M. Wt
356.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camylofine dihydrochloride

CAS Number

5892-41-1

Product Name

Camylofine dihydrochloride

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride

Molecular Formula

C19H33ClN2O2

Molecular Weight

356.9 g/mol

InChI

InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H

InChI Key

QQZXGWCAVDVDOT-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Anafortan, Avacan, avapyrazone, camylofin, camylofin hydrochloride, camylofine, camylofine dihydrochloride

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl

Description

The exact mass of the compound Camylofine dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of alpha-amino acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Camylofine dihydrochloride, known for its antispasmodic properties, has several applications in scientific research, particularly in the field of medicine. Here’s a comprehensive analysis of six unique applications:

Obstetrics and Gynecology

Application Summary: Camylofine dihydrochloride is used to alleviate abdominal colic and accelerate labor . It’s particularly effective in managing prolonged labor and facilitating cervical dilatation.

Methods of Application: The drug is administered intramuscularly or intravenously, with the intravenous route providing a quicker onset of action. Dosage and administration are tailored to the patient’s needs, considering factors like the stage of labor.

Results and Outcomes: Studies have shown that camylofine can significantly increase the cervical dilatation rate (CDR) and reduce the duration of the first stage of labor . It has been compared favorably with other antispasmodics, demonstrating a faster CDR and a reduction in the active first stage of labor.

Camylofine dihydrochloride, also known as Camylofin hydrochloride, is a synthetic compound classified as an anticholinergic agent. It is primarily utilized in medical settings for its smooth muscle relaxant properties, particularly in the treatment of abdominal colic and to facilitate labor. The chemical structure of Camylofine dihydrochloride can be represented by the formula C19H34Cl2N2O2C_{19}H_{34}Cl_2N_2O_2, indicating it contains two hydrochloride ions per molecule, which contributes to its solubility and biological activity .

Camylofine dihydrochloride is thought to work through two mechanisms:

  • Anticholinergic action: It may inhibit the binding of acetylcholine to muscarinic receptors, although this effect is considered less pronounced []. Acetylcholine is a neurotransmitter involved in muscle contractions [].
  • Direct smooth muscle relaxation: It might also achieve relaxation by increasing cyclic AMP levels within smooth muscle cells, leading to reduced calcium concentration and ultimately muscle relaxation [].
, including:

  • Oxidation: While not common, it can undergo oxidation under specific conditions.
  • Reduction: This reaction is less frequently observed for this compound.
  • Substitution: The compound can participate in substitution reactions, particularly involving its amino and ester groups.

The major products formed from these reactions depend on the specific conditions applied, such as temperature and pH levels .

Camylofine dihydrochloride exhibits significant biological activity through its dual mechanism of action:

  • Anticholinergic Action: It inhibits the binding of acetylcholine to muscarinic receptors, reducing smooth muscle contraction.
  • Phosphodiesterase Type IV Inhibition: This leads to an increase in cyclic adenosine monophosphate levels, which reduces cytosolic calcium concentrations and promotes smooth muscle relaxation.

These actions make it effective in alleviating smooth muscle spasms associated with gastrointestinal disorders .

The synthesis of Camylofine dihydrochloride involves several steps:

  • Hell–Volhard–Zelinsky Halogenation: This process begins with phenylacetic acid to produce 2-bromo-2-phenylacetyl bromide.
  • Formation of Intermediate Compounds: Various intermediates are synthesized before arriving at the final product.
  • Purification: Techniques such as recrystallization or chromatography are employed to ensure high yield and purity.

Industrial production typically follows similar routes but on a larger scale, with careful control over reaction conditions .

Camylofine dihydrochloride has been studied for potential drug interactions:

  • Adverse Effects: The combination of Camylofine with certain drugs (e.g., Aclidinium) may increase the risk or severity of adverse effects.
  • Pharmacokinetics: Its pharmacokinetic profile varies based on administration routes, with intramuscular administration resulting in slower onset compared to intravenous routes .

Several compounds share similarities with Camylofine dihydrochloride in terms of structure or pharmacological action. Here are some notable examples:

Compound NameChemical FormulaPrimary UseUnique Features
Hyoscine ButylbromideC17H22BrN1O4C_{17}H_{22}BrN_1O_4Antispasmodic for gastrointestinal issuesPrimarily acts as a smooth muscle relaxant
DicyclomineC19H36N2OC_{19}H_{36}N_2OTreatment of irritable bowel syndromeExhibits anticholinergic properties similar to Camylofine
AtropineC17H23N1O3C_{17}H_{23}N_1O_3Treats bradycardia and organophosphate poisoningMore potent anticholinergic effects

Camylofine dihydrochloride's unique combination of anticholinergic action and phosphodiesterase inhibition distinguishes it from these compounds, making it particularly effective for specific clinical applications related to smooth muscle relaxation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

356.2230560 g/mol

Monoisotopic Mass

356.2230560 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MO02H82C7M

Related CAS

54-30-8 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Parasympatholytics

Pictograms

Irritant

Irritant

Wikipedia

Camylofin hydrochloride

Dates

Last modified: 08-15-2023
1: Sarbhjit K, S K B, Parmjit K, Surinder B. To compare the effect of camylofin dihydrochloride (anafortin) with combination of valethamate bromide (epidosin) and hyoscine butyl-N-bormide (buscopan) on cervical dilation. J Clin Diagn Res. 2013 Sep;7(9):1897-9. doi: 10.7860/JCDR/2013/6231.3345. Epub 2013 Jul 22. PubMed PMID: 24179892; PubMed Central PMCID: PMC3809631.
2: Rohwer AC, Khondowe O, Young T. Antispasmodics for labour. Cochrane Database Syst Rev. 2013 Jun 5;(6):CD009243. doi: 10.1002/14651858.CD009243.pub3. Review. PubMed PMID: 23737030.
3: Elbarbry FA, Mabrouk MM, El-Dawy MA. Determination of the analgesic components of Spasmomigraine tablet by liquid chromatography with ultraviolet detection. J AOAC Int. 2007 Jan-Feb;90(1):94-101. PubMed PMID: 17373440.
4: Rohwer AC, Khondowe O, Young T. Antispasmodics for labour. Cochrane Database Syst Rev. 2012 Aug 15;(8):CD009243. doi: 10.1002/14651858.CD009243.pub2. Review. PubMed PMID: 22895986.
5: Dubey R, Dubey R, Omrey P, Vyas SP, Jain SK. Development and characterization of colon specific drug delivery system bearing 5-ASA and Camylofine dihydrochloride for the treatment of ulcerative colitis. J Drug Target. 2010 Sep;18(8):589-601. doi: 10.3109/10611860903572933. PubMed PMID: 20088681.
6: Schvartsman S, Schvartsman C, Barsanti C. Camylofin intoxication reversed by naloxone. Lancet. 1988 Nov 26;2(8622):1246. PubMed PMID: 2903969.
7: Gupta C. Use of anafortan intravenous injection for treatment of colicky pain. J Indian Med Assoc. 2000 Aug;98(8):479, 482. PubMed PMID: 11294338.
8: PILZ A. [Clinical experience with a new spasmolytic (avacan)]. Wien Med Wochenschr. 1955 May 21;105(20-21):438-9. German. PubMed PMID: 14397388.
9: STOLL HG. [Clinical experiences with avacan in urological diseases]. Medizinische. 1952 Sep 1;20(35-36):1125-7. Undetermined Language. PubMed PMID: 12992412.
10: HASSELBACHER K. [Cystometric studies after administration of avacan]. Arztl Forsch. 1959 Feb 10;13(2):I/94-6. German. PubMed PMID: 13626684.
11: HILLER J, STRAUSS E. [Effect of avacan on peristalsis of upper intestinal tract and on gastric secretion]. Arzneimittelforschung. 1953 Jun;3(6):282-4. Undetermined Language. PubMed PMID: 13081479.
12: REHSTEINER HP. [Comparative study on the labor-analgesic effect of Vendal and Centralgin-Avacan]. Ther Umsch. 1962 Aug;19:348-53. German. PubMed PMID: 14491125.
13: PEZOLD FA. [Spasmolysis (Clinical experience with a new spamolytic Avacan)]. Dtsch Med Wochenschr. 1951 Apr 6;76(14):479-81. Undetermined Language. PubMed PMID: 14831432.
14: SIELAFF HJ. [Comparative experimental studies on the effect of spasmolytics and ganglion-blocking substances (atropin, avacan, pendiomid, buscopan, banthine) on motility of the human small intestine]. Z Gesamte Exp Med. 1953;120(6):599-612. Undetermined Language. PubMed PMID: 13103235.
15: MURANO T, YAMANE K. A study of metabolism of isoamyl alpha-[N-(beta-diethylamino-ethyl)]-aminophenylacetate (avacan). Jpn J Pharmacol. 1956 Mar;5(2):122-31. PubMed PMID: 13331655.
16: BLOMER H, SCHIMERT G. [The effect of a new spasmolytic (Avacan) on the coronary vessels]. Dtsch Med Wochenschr. 1951 Apr 6;76(14):477-81. Undetermined Language. PubMed PMID: 14831431.
17: Auclair JM, Anton JP, Bellocq J, Zylberberg B. [Study of the action of the association of glyceric ether of guaiacol and camylofine on the dilatation of the cervix during the labor]. Rev Fr Gynecol Obstet. 1970 Sep;65(9):523-8. French. PubMed PMID: 5466471.
18: Crombez E, van den Bossche W, De Moerloose P. Gas-chromatographic determination of camylofine dihydrochloride in tablets and suppositories. J Chromatogr. 1976 Feb 4;117(1):161-6. PubMed PMID: 1249147.
19: JANN R. [Experience with the spasmolytic avacan in obstetrics]. Ther Umsch. 1954 Jul;11(4):80-2. Undetermined Language. PubMed PMID: 13187427.
20: ASHOLTER C. [Acceleration of delivery by Avacan]. Medizinische. 1953 Sep 5;36:1164-6. Undetermined Language. PubMed PMID: 13086308.

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